molecular formula C5H4FN3O2 B1626450 2-Fluoro-3-nitropyridin-4-amine CAS No. 60186-18-7

2-Fluoro-3-nitropyridin-4-amine

Cat. No. B1626450
CAS RN: 60186-18-7
M. Wt: 157.1 g/mol
InChI Key: HAYDBFSOQJXPLM-UHFFFAOYSA-N
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Description

2-Fluoro-3-nitropyridin-4-amine is a chemical compound that is used as an intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .


Synthesis Analysis

The synthesis of 2-Fluoro-3-nitropyridin-4-amine involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . From 3-nitropyridine, a series of 2-substituted-5-nitro-pyridines has been synthesized .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-3-nitropyridin-4-amine can be represented by the SMILES string [O-]N+c1ncccc1F . The molecular weight is 142.09 Da .


Chemical Reactions Analysis

The reaction mechanism of 2-Fluoro-3-nitropyridin-4-amine is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized .

Safety And Hazards

Safety data sheets suggest that 2-Fluoro-3-nitropyridin-4-amine may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, and avoid contacting with skin and eye .

Future Directions

Future research could focus on the synthesis of 2-Fluoro-3-nitropyridin-4-amine via direct radiofluorination of pyridine N-oxides . Additionally, the use of pyridine N-oxides for the preparation of fluoropyridines is unprecedented in the chemical literature and has the potential to offer a new way for the synthesis of these important structures in pharmaceuticals and radiopharmaceuticals .

properties

IUPAC Name

2-fluoro-3-nitropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FN3O2/c6-5-4(9(10)11)3(7)1-2-8-5/h1-2H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYDBFSOQJXPLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1N)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10483648
Record name 2-Fluoro-3-nitro-4-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10483648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-nitropyridin-4-amine

CAS RN

60186-18-7
Record name 2-Fluoro-3-nitro-4-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60186-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-3-nitro-4-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10483648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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